molecular formula C17H26N2O B4892482 2-(4-methoxy-3-methylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine

2-(4-methoxy-3-methylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine

Cat. No. B4892482
M. Wt: 274.4 g/mol
InChI Key: WDDAKVWJJVGPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxy-3-methylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine (MMOP) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrazine family of organic compounds and has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-(4-methoxy-3-methylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine involves its interaction with GPCRs. Specifically, 2-(4-methoxy-3-methylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has been shown to bind to the orthosteric site of certain GPCRs, leading to their activation. This activation can result in a range of downstream signaling events, depending on the specific GPCR being targeted.
Biochemical and Physiological Effects:
2-(4-methoxy-3-methylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has been shown to exhibit a range of biochemical and physiological effects. These effects include the activation of certain GPCRs, the modulation of intracellular signaling pathways, and the regulation of gene expression. 2-(4-methoxy-3-methylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has also been shown to have potential applications in the treatment of various diseases, including cancer and neurological disorders.

Advantages and Limitations for Lab Experiments

One of the key advantages of 2-(4-methoxy-3-methylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine is its selectivity for certain GPCRs. This selectivity makes it a valuable tool for studying the function of these receptors in various biological processes. However, one of the limitations of 2-(4-methoxy-3-methylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine is its relatively low potency compared to other GPCR ligands. This can make it more difficult to achieve the desired level of receptor activation in certain experiments.

Future Directions

There are several future directions for research on 2-(4-methoxy-3-methylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine. One area of interest is the development of more potent analogs of 2-(4-methoxy-3-methylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine that can be used in a wider range of experiments. Another area of interest is the study of the downstream signaling events that are triggered by 2-(4-methoxy-3-methylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine-mediated GPCR activation. Finally, the potential therapeutic applications of 2-(4-methoxy-3-methylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine in the treatment of various diseases warrant further investigation.
Conclusion:
In summary, 2-(4-methoxy-3-methylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine is a valuable tool for studying the function of GPCRs in various biological processes. Its selectivity for certain receptors, as well as its potential therapeutic applications, make it an important area of research. Future studies should focus on the development of more potent analogs of 2-(4-methoxy-3-methylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine, as well as the downstream signaling events that are triggered by its GPCR activation.

Synthesis Methods

The synthesis of 2-(4-methoxy-3-methylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine involves the reaction between 4-methoxy-3-methylbenzylamine and 1-methyloctahydropyrrolo[1,2-a]pyrazine-2-carboxylic acid. This reaction is typically carried out in the presence of a catalyst such as triethylamine or N,N-dimethylformamide. The resulting product is then purified using standard techniques such as column chromatography or recrystallization.

Scientific Research Applications

2-(4-methoxy-3-methylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has been used extensively in scientific research as a tool for studying various biological processes. One of the key applications of 2-(4-methoxy-3-methylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine is in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a crucial role in a wide range of physiological processes. 2-(4-methoxy-3-methylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has been shown to selectively activate certain GPCRs, making it a valuable tool for studying their function.

properties

IUPAC Name

2-[(4-methoxy-3-methylphenyl)methyl]-1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-13-11-15(6-7-17(13)20-3)12-19-10-9-18-8-4-5-16(18)14(19)2/h6-7,11,14,16H,4-5,8-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDAKVWJJVGPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCCN2CCN1CC3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxy-3-methylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine

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